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molecular formula C18H21BrN4O3 B8544554 tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate

tert-butyl 5-[(6-bromo-4-methyl-3-oxopyrazin-2-yl)amino]-1,3-dihydroisoindole-2-carboxylate

Cat. No. B8544554
M. Wt: 421.3 g/mol
InChI Key: NXWGYHRTCNAXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618107B2

Procedure details

Following the procedures as described for 129a and starting with 600 mg of tert-butyl 5-aminoisoindoline-2-carboxylate (231c) and 685 mg of 3,5-dibromo-1-methylpyrazin-2(1H)-one, 231d was obtained as a yellow solid (732 mg, 68%). MS: [M+H]+ 421.
Name
129a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
685 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:17]C[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH:18][C:19]3[C:24](=[O:25])[N:23]([CH3:26])[CH:22]=[C:21](C4C=C(F)C=C(N5CCN6C7CCCCC=7C=C6C5=O)C=4COC(=O)C)[N:20]=3)[CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].NC1C=C2C(=CC=1)CN(C(OC(C)(C)C)=O)C2.[Br:70]C1C(=O)N(C)C=C(Br)N=1>>[Br:70][C:21]1[N:20]=[C:19]([NH:18][C:13]2[CH:12]=[C:11]3[C:10](=[CH:15][CH:14]=2)[CH2:9][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])[CH2:17]3)[C:24](=[O:25])[N:23]([CH3:26])[CH:22]=1

Inputs

Step One
Name
129a
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2CC1)NC1=NC(=CN(C1=O)C)C1=C(C(=CC(=C1)F)N1C(C=2N(C=3CCCCC3C2)CC1)=O)COC(C)=O
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
NC=1C=C2CN(CC2=CC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
685 mg
Type
reactant
Smiles
BrC=1C(N(C=C(N1)Br)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN(C(C(=N1)NC=1C=C2CN(CC2=CC1)C(=O)OC(C)(C)C)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 732 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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